molecular formula C12H16O5S B14315147 Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol CAS No. 110362-32-8

Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol

Katalognummer: B14315147
CAS-Nummer: 110362-32-8
Molekulargewicht: 272.32 g/mol
InChI-Schlüssel: AZQTXVWNSWAEEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol is a chemical compound that features both an acetic acid moiety and a benzenesulfonyl group attached to a butenol structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-(benzenesulfonyl)but-3-en-2-ol typically involves the reaction of benzenesulfonyl chloride with a suitable butenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl or benzenesulfenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfinyl or sulfenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for sulfonyl group interactions.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of acetic acid;3-(benzenesulfonyl)but-3-en-2-ol involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter cellular pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonyl chloride: A related compound used in the synthesis of sulfonyl derivatives.

    Butenol derivatives: Compounds with similar butenol structures but different functional groups.

    Sulfonyl-containing compounds: Other compounds containing sulfonyl groups, such as sulfonamides or sulfonic acids.

Uniqueness

Acetic acid;3-(benzenesulfonyl)but-3-en-2-ol is unique due to its combination of an acetic acid moiety with a benzenesulfonyl group attached to a butenol structure

Eigenschaften

CAS-Nummer

110362-32-8

Molekularformel

C12H16O5S

Molekulargewicht

272.32 g/mol

IUPAC-Name

acetic acid;3-(benzenesulfonyl)but-3-en-2-ol

InChI

InChI=1S/C10H12O3S.C2H4O2/c1-8(11)9(2)14(12,13)10-6-4-3-5-7-10;1-2(3)4/h3-8,11H,2H2,1H3;1H3,(H,3,4)

InChI-Schlüssel

AZQTXVWNSWAEEK-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=C)S(=O)(=O)C1=CC=CC=C1)O.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.